Bismuth(III) isopropoxide
Description
Significance in Organometallic Chemistry
In the realm of organometallic chemistry, which studies compounds containing at least one chemical bond between a carbon atom of an organic compound and a metal, Bismuth(III) isopropoxide is of particular interest. wikipedia.org Bismuth is the heaviest member of group 15 of the periodic table and exhibits distinct properties compared to its lighter congeners like phosphorus and arsenic. The carbon-bismuth bond is weaker, making organobismuth compounds reactive and useful in various transformations. wikipedia.org
Bismuth compounds can exist in different oxidation states, primarily +3 and +5. wikipedia.orgnumberanalytics.com This redox flexibility is central to their application in catalysis. numberanalytics.commdpi.com The isopropoxide ligands in this compound are bulky, which influences the compound's steric and electronic properties, affecting its reactivity and the structure of its derivatives. Research has focused on synthesizing and characterizing various organobismuth compounds to understand their bonding, structure, and reactivity. researchgate.netniscpr.res.in
Role as a Precursor in Advanced Materials Science
This compound is a valuable precursor for the synthesis of advanced materials, particularly bismuth-based oxides. americanelements.comresearchgate.net These materials are significant due to their applications in superconductors, oxide ion conductors, and oxidation catalysts. niscpr.res.in The use of soluble and volatile bismuth alkoxides like this compound is advantageous for techniques such as Sol-Gel and Metal-Organic Chemical Vapor Deposition (MOCVD), which are used to create thin films and nanoparticles. niscpr.res.inucl.ac.uk
The compound's ability to decompose cleanly to form bismuth oxide (Bi₂O₃) upon heating makes it an ideal candidate for these applications. ucl.ac.ukgelest.com The morphology and crystalline phase of the resulting bismuth oxide can be controlled by the synthesis conditions, which is crucial for tailoring the material's properties for specific applications. irb.hrpsu.ac.th
Table 1: Applications of this compound as a Precursor
| Application Area | Resulting Material | Synthesis Method | Reference |
|---|---|---|---|
| Thin Films | Bismuth Oxide (Bi₂O₃) | Chemical Vapor Deposition (CVD) | ucl.ac.uk |
| Thin Films | Bismuth Ferrite (B1171679) (BiFeO₃) | Multi-source LPCVD | ucl.ac.uk |
| Nanoparticles | Bismuth Oxide (Bi₂O₃) | Sol-Gel | irb.hrsigmaaldrich.com |
Catalytic Activity in Organic Transformations
Bismuth compounds, in general, are recognized for their low toxicity and environmental friendliness, making them attractive catalysts in organic synthesis. numberanalytics.commdpi.com Bismuth(III) salts have demonstrated significant catalytic activity in a wide range of organic reactions. researchgate.netresearchgate.net These reactions often proceed under mild conditions with high efficiency and selectivity. mdpi.com
This compound and related compounds can act as Lewis acids or participate in redox cycles to facilitate transformations. numberanalytics.com For instance, bismuth catalysts have been employed in C-H oxidation, radical addition to olefins, coupling reactions, and the opening of epoxides. mdpi.comresearchgate.net The photocatalytic properties of bismuth-based materials, derived from precursors like this compound, are also an active area of research for promoting organic reactions using light. mdpi.com
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₉H₂₁BiO₃ |
| Molecular Weight | 386.24 g/mol |
| Appearance | Powder |
| Solubility | Reacts with water |
| IUPAC Name | bismuth;propan-2-olate |
Source: American Elements, Thermo Scientific Chemicals fishersci.comamericanelements.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bismuth;propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.Bi/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPRLIQQQKEOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627335 | |
| Record name | Bismuth(3+) tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15049-67-9 | |
| Record name | Bismuth(3+) tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Spectroscopic Characterization
Spectroscopic Techniques
Spectroscopic analysis is fundamental in characterizing the structure and bonding within bismuth(III) isopropoxide. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) offer distinct and complementary information.
Infrared (IR) spectroscopy of this compound and its derivatives reveals characteristic absorption bands that are indicative of its molecular structure. The spectra for these compounds typically show bands corresponding to Bi-O and BiO-C stretching vibrations. niscpr.res.in Specifically, bands in the region of 420-445 cm⁻¹ are attributed to Bi-O stretching, while those between 995-1050 cm⁻¹ are assigned to BiO-C stretching vibrations. niscpr.res.in
In related bismuth oxide materials, the symmetric stretching of the Bi-O bond in Bi₂O₃ species is observed around 530 cm⁻¹. nih.gov Furthermore, studies on bismuth titanate structures, synthesized using precursors like titanium (IV) isopropoxide, show significant peaks around 846 cm⁻¹ and 586 cm⁻¹ corresponding to the stretching vibrations of Bi–O and Ti–O bonds, respectively, confirming the formation of the mixed oxide structure. acs.org
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Bi-O Stretching | 420-445 | niscpr.res.in |
| BiO-C Stretching | 995-1050 | niscpr.res.in |
| Symmetric Bi-O Stretching (in Bi₂O₃) | ~530 | nih.gov |
| Bi-O Stretching (in Bismuth Titanate) | ~846 | acs.org |
This table presents a summary of characteristic infrared absorption bands for bismuth-oxygen (B8504807) bonds in various compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound derivatives in solution.
¹H NMR: The ¹H NMR spectra of homodinuclear alkoxide derivatives of bismuth(III) containing isopropoxy groups show distinct signals for terminal and bridging isopropoxy groups. niscpr.res.in Doublets corresponding to the methyl protons {CH(CH ₃)₂} of terminal groups appear in the range of 1.21–1.32 ppm, while those for bridging groups are found between 1.32–1.39 ppm. niscpr.res.in The methine protons {CH (CH₃)₂} for terminal and bridging groups are observed as multiplets in the regions of 4.10–4.61 ppm and 4.53–4.85 ppm, respectively. niscpr.res.in
¹³C NMR: In the ¹³C NMR spectra of these derivatives, signals for the methyl carbons {CH(C H₃)₂} of terminal and bridging isopropoxy groups are observed in the ranges of 22.15–23.84 ppm and 24.82–28.86 ppm. niscpr.res.in The methine carbons {C H(CH₃)₂} for terminal and bridging groups appear at 63.74–71.53 ppm and 72.32–73.67 ppm, respectively. niscpr.res.in An upfield shift of approximately 4-6 ppm for the alkyl group carbons of dialkyldithiophosphate moieties in these derivatives, compared to the parent compounds, suggests an increase in the coordination number of the bismuth atom. niscpr.res.in
³¹P NMR: For derivatives containing dialkyldithiophosphate ligands, the ³¹P NMR spectra provide information about the complexation and geometry. A single signal for each derivative in the range of 90.93–95.19 ppm is indicative of the bidentate nature of these ligands. niscpr.res.in
| Spectroscopy | Group | Chemical Shift (ppm) | Multiplicity | Reference |
| ¹H NMR | Terminal {CH(CH ₃)₂} | 1.21–1.32 | Doublet | niscpr.res.in |
| Bridging {CH(CH ₃)₂} | 1.32–1.39 | Doublet | niscpr.res.in | |
| Terminal {C H(CH₃)₂} | 4.10–4.61 | Multiplet | niscpr.res.in | |
| Bridging {C H(CH₃)₂} | 4.53–4.85 | Multiplet | niscpr.res.in | |
| ¹³C NMR | Terminal {CH(C H₃)₂} | 22.15–23.84 | niscpr.res.in | |
| Bridging {CH(C H₃)₂} | 24.82–28.86 | niscpr.res.in | ||
| Terminal {C H(CH₃)₂} | 63.74–71.53 | niscpr.res.in | ||
| Bridging {C H(CH₃)₂} | 72.32–73.67 | niscpr.res.in | ||
| ³¹P NMR | Dialkyldithiophosphate | 90.93–95.19 | Singlet | niscpr.res.in |
This table summarizes the NMR spectral data for this compound derivatives.
Fast Atom Bombardment (FAB) mass spectrometry has been used to analyze homodinuclear alkoxide derivatives of bismuth(III). The mass spectrum of one such derivative, [(PriO)₂P(S)S]₂Bi(μ-OPri)₂Bi(OPri)₂, provides evidence for its monomeric nature in the gas phase, as no fragments with a higher mass than the monomeric species are observed. niscpr.res.in The fragmentation pattern is characterized by the initial loss of an alkene (propene) from the isopropoxy groups. niscpr.res.in
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 31P)
X-ray Diffraction Studies
X-ray diffraction (XRD) is an essential technique for determining the crystalline structure of materials. Both single-crystal and powder XRD methods are employed to characterize bismuth-containing compounds.
Single-crystal X-ray diffraction (SCXRD) provides precise information about the three-dimensional arrangement of atoms within a crystal. rsc.org This technique has been used to characterize various bismuth(III) complexes, revealing details about their coordination and the formation of polymeric structures in the solid state. researchgate.netmdpi.comresearchgate.net For instance, SCXRD studies on bismuth(III) halide complexes with thiosemicarbazones have been crucial in determining their crystal structures. researchgate.net In the context of bismuth-based materials, SCXRD has confirmed the structure of precursors like [Bi(dbm)₃]₂ and [Bi(acac)₃]n, which are used for chemical vapor deposition of bismuth oxide films. ucl.ac.uk
Powder X-ray diffraction (XRD) is used to identify the crystalline phases present in a material. lucideon.com In the study of bismuth oxides, XRD patterns are used to distinguish between different polymorphs such as monoclinic α-Bi₂O₃ and tetragonal β-Bi₂O₃. irb.hr For example, the XRD pattern for tetragonal β-Bi₂O₃ shows characteristic peaks corresponding to specific crystal planes. irb.hr Similarly, materials synthesized using this compound precursors, such as bismuth titanate (Bi₄Ti₃O₁₂), are analyzed by XRD to confirm the formation of the desired orthorhombic phase after calcination. researchgate.netresearchgate.net The diffraction patterns are typically compared with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS) for phase identification. researchgate.net
| Material | Crystalline Phase | Space Group | JCPDS Card No. | Key Diffraction Peaks (2θ°) | Reference |
| β-Bi₂O₃ | Tetragonal | P-42₁c | 78-1793 | Not specified in abstract | irb.hr |
| α-Bi₂O₃ | Monoclinic | P2₁/c | 71-0465 | Not specified in abstract | irb.hr |
| Bi₄Ti₃O₁₂ | Orthorhombic | Not specified | 35-0795 | Not specified in abstract | researchgate.netresearchgate.net |
| β-Bi₂O₃ | Tetragonal | Not specified | 71-2274 | 19.55, 21.76, 25.63, 27.4, 32.15, 35.86, 37.35, 46.85, 48.46, 54.78, 63.45 | nih.gov |
This table provides a summary of powder XRD data for various bismuth-containing materials.
Single Crystal X-ray Diffraction Analysis
Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC) Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for evaluating the thermal stability and volatility of precursor compounds like this compound, particularly for its application in methods like Chemical Vapor Deposition (CVD). ucl.ac.uk Analysis of this compound reveals that it is a multimeric compound, which contributes to its low vapor pressure. google.com This polymeric nature makes it difficult to purify by distillation. google.com
TGA studies conducted under atmospheric pressure show that this compound tends to undergo thermal decomposition during evaporation. google.com However, when analyzed under reduced pressure (e.g., ~10 Torr), the compound can evaporate at temperatures lower than its decomposition point. google.com Despite this, its multimeric structure can still complicate the purification process, as complete replacement of the alkoxide groups in subsequent reactions can be difficult. google.com The thermal decomposition of this compound ultimately yields bismuth oxide fumes and organic acid vapors. gelest.com In contrast, other bismuth alkoxides with bulkier ligands demonstrate better thermal stability and volatility, which are desirable properties for material precursors. nih.gov
Table 1: Thermal Properties of this compound
| Property | Observation | Reference |
|---|---|---|
| Volatility | Low vapor pressure due to multimeric/polymeric structure. | google.com |
| Thermal Behavior (Atmospheric Pressure) | Tends to thermally decompose during evaporation. | google.com |
| Thermal Behavior (Reduced Pressure) | Evaporation is possible at temperatures below decomposition, but purification remains challenging. | google.com |
| Decomposition Products | Hazardous decomposition products include bismuth oxide fumes and organic acid vapors. | gelest.com |
Molecular Aggregation and Coordination Geometry
The degree of aggregation in bismuth(III) alkoxides, Bi(OR)₃, is highly dependent on the steric bulk of the alkoxide group (R). This compound, [Bi(OCH(CH₃)₂)]₃, is known to be a multimer, existing in a polymeric or oligomeric form in the solid state. google.comresearchgate.net This tendency to form extended structures is common for many bismuth alkoxides with less sterically demanding ligands. nih.govresearchgate.net
This contrasts sharply with bismuth alkoxides bearing bulkier substituents. For instance, bismuth tert-butoxide, [Bi(OC(CH₃)₃)]₃, is a monomer with a higher vapor pressure. ucl.ac.ukgoogle.com Similarly, the use of a very bulky ligand, as in Bi(OC(i)Pr₃)₃, results in a strictly monomeric compound. nih.gov The increased steric hindrance around the bismuth center in these compounds prevents the formation of bridging alkoxide bonds that lead to polymerization. This principle is further illustrated in related complexes where bridging isopropoxide ligands are a key structural feature, leading to the formation of dimers and extended chains. chalmers.sersc.org
Table 2: Aggregation State of Selected Bismuth(III) Alkoxides
| Compound | Aggregation State in Solid State | Reference |
|---|---|---|
| This compound | Polymeric (Multimer) | google.com |
| Bismuth(III) ethoxide | Polymeric (Multimer) | google.com |
| Bismuth(III) tert-butoxide | Monomeric; also forms dimeric and loose polymeric structures | google.comnih.gov |
| Bi(OC(i)Pr₃)₃ | Monomeric | nih.gov |
The coordination environment of the Bi(III) ion is flexible, often resulting in complex and distorted geometries, which can be influenced by the presence of a stereochemically active lone pair of electrons. nih.gov While a definitive single-crystal X-ray structure for simple [Bi(O-i-Pr)₃]ₙ is not widely available, analysis of related bismuth complexes reveals common coordination geometries, including distorted pentagonal-pyramidal and pseudo-pentagonal bipyramidal arrangements.
A distorted pentagonal-pyramidal geometry has been observed in various bismuth(III) complexes. mdpi.comresearchgate.net In this arrangement, the bismuth atom is typically coordinated to six ligands, with five forming a distorted pentagonal base and one occupying the apical position. This geometry is seen in some dithiocarbamate (B8719985) complexes where intermolecular Bi···S interactions complete the coordination sphere. mdpi.comresearchgate.net
The pseudo-pentagonal bipyramidal geometry is also a recurring motif in bismuth chemistry, accommodating a coordination number of seven. psu.edursc.orgsoton.ac.ukacs.org In these structures, the bismuth center is typically surrounded by seven coordinating atoms, with two ligands in axial positions and five forming a distorted equatorial pentagonal plane. rsc.orgacs.org This environment is found in several bismuth halide adducts with neutral donor ligands like pyridine (B92270) or dimethylsulfoxide (DMSO). rsc.orgacs.org The distortion from an ideal geometry is often significant and can be attributed to the steric requirements of the ligands and the influence of the bismuth lone pair. acs.orguni-konstanz.de
Table 3: Examples of Coordination Geometries in Bismuth(III) Complexes
| Coordination Geometry | Example Compound Type | Description | Reference |
|---|---|---|---|
| Distorted Pentagonal Pyramidal | Bismuth Dithiocarbamate Complexes | Bi(III) center is coordinated to sulfur atoms, with long-range intermolecular interactions completing a distorted pyramidal geometry. | mdpi.comresearchgate.net |
| Pseudo-Pentagonal Bipyramidal | Bismuth Halide-Pyridine Adducts | A pseudo-seven-coordinate environment with axial halogens and loosely bound pyridine ligands in the equatorial plane. | psu.edursc.org |
| Distorted Pentagonal Bipyramidal | [BiCl(dmso)₆]²⁺ | An unusual seven-coordinate geometry stabilized by monodentate DMSO ligands. | acs.org |
Bismuth(III) alkoxides and related compounds frequently form dimeric and oligomeric structures through bridging ligands. The formation of homodimers is a key step in the aggregation of this compound. A well-characterized example is found in the acetylacetonate (B107027) derivative [Bi₂(μ-OPrⁱ)₂(OPrⁱ)₂(η²-acac)₂]ₓ, where the fundamental structural unit is a dimer. chalmers.sersc.org In this dimer, two bismuth centers are linked by two dissymmetrical bridging isopropoxide ligands. chalmers.sersc.org These dimeric units can further connect via semi-bridging isopropoxide ligands to form infinite chains, resulting in a polymeric structure. chalmers.sersc.org
This dimerization through bridging alkoxide groups is a common theme in the structural chemistry of metal alkoxides. In the case of bismuth, this leads to close Bi···Bi contacts. While not typically considered formal bonds, these Bi···Bi linkages or distances are an important structural feature. For example, in bismuth carboxylate structures proposed to have a Bi₄(RCO₂)₁₂ motif, Bi-Bi distances are around 4.3 Å, while in Bi₂O₃, which features Bi-O-Bi linkages, the distance is closer to 3.7 Å. shepchem.com The formation of dimeric entities held together by bridging ligands is a primary mechanism driving the polymeric nature of compounds like this compound. nih.gov
Mechanistic Studies of Reactivity
Hydrolysis Pathways to Bismuth(III) Oxide and Isopropanol (B130326)
2Bi(OCH(CH₃)₂)₃ + 3H₂O → Bi₂O₃ + 6HOCH(CH₃)₂
The mechanism involves the initial nucleophilic attack of a water molecule on the electrophilic bismuth center, leading to the substitution of an isopropoxide group (⁻O-i-Pr) with a hydroxyl group (⁻OH) and the liberation of isopropanol.
Step 1: Initial Hydrolysis Bi(O-i-Pr)₃ + H₂O ⇌ Bi(O-i-Pr)₂(OH) + i-PrOH
This initial hydrolysis product is often unstable and prone to condensation reactions with other bismuth species. Two primary condensation pathways occur:
Oxolation: A reaction between a hydroxylated bismuth species and an alkoxide species, eliminating an alcohol molecule to form a bismuth-oxo-bismuth (Bi-O-Bi) bridge. Bi(O-i-Pr)₂(OH) + Bi(O-i-Pr)₃ → (i-Pr-O)₂Bi-O-Bi(O-i-Pr)₂ + i-PrOH
Alcoxolation: A reaction between two hydroxylated bismuth species, eliminating a water molecule to form a Bi-O-Bi bridge. 2Bi(O-i-Pr)₂(OH) → (i-Pr-O)₂Bi-O-Bi(O-i-Pr)₂ + H₂O
These condensation steps lead to the formation of polynuclear bismuth-oxo-alkoxide clusters. researchgate.net As the hydrolysis reaction proceeds with additional water, more isopropoxide groups are replaced, and the oxo-cluster network grows. The final structure and crystallinity of the resulting bismuth(III) oxide are highly dependent on the reaction conditions, such as the water-to-alkoxide molar ratio (h), solvent, and temperature. researchgate.net For instance, studies on the related bismuth(III) ethoxide have shown that crystalline α-Bi₂O₃ can be formed directly during hydrolysis in a non-polar solvent like benzene (B151609) at a high water ratio, a process accompanied by the elimination of ether. researchgate.net In contrast, incomplete or controlled hydrolysis can be used to isolate stable polynuclear oxo-clusters. researchgate.net
| Reactants | Intermediates/Pathways | Final Products |
| Bismuth(III) isopropoxide | Hydroxylated bismuth species (e.g., Bi(O-i-Pr)₂(OH)) | Bismuth(III) oxide (Bi₂O₃) |
| Water | Polynuclear bismuth-oxo-alkoxide clusters | Isopropanol |
| Oxolation and Alcoxolation condensation |
Transesterification Processes with Alcohols
Transesterification, or alcoholysis, is a reaction in which the isopropoxide groups of Bi(O-i-Pr)₃ are exchanged with other alkoxy groups by reacting with a different alcohol (R'OH). This process is an equilibrium reaction driven by factors such as the relative acidity of the alcohols or the removal of the displaced isopropanol.
The general reaction is: Bi(O-i-Pr)₃ + 3R'OH ⇌ Bi(OR')₃ + 3i-PrOH
The mechanism is initiated by the coordination of the incoming alcohol to the Lewis acidic bismuth center, forming an adduct. This is followed by an intramolecular or intermolecular proton transfer, leading to the cleavage of the Bi-O(i-Pr) bond and the formation of a new Bi-OR' bond, with the release of isopropanol. nih.gov This process can occur sequentially to replace one, two, or all three isopropoxide ligands.
This reactivity is demonstrated in the methanolysis of heterobimetallic bismuth isopropoxide complexes, where the isopropoxide ligands are readily exchanged for methoxide (B1231860) groups upon stirring with methanol (B129727) at room temperature. niscpr.res.in
| Reactant Alcohol (R'OH) | Bismuth Product | Byproduct |
| Methanol (CH₃OH) | Bismuth(III) methoxide (Bi(OCH₃)₃) | Isopropanol |
| Ethanol (C₂H₅OH) | Bismuth(III) ethoxide (Bi(OC₂H₅)₃) | Isopropanol |
| tert-Butanol ((CH₃)₃COH) | Bismuth(III) tert-butoxide (Bi(O-t-Bu)₃) | Isopropanol |
Complexation Reactions with Various Ligands
This compound readily undergoes complexation reactions with a variety of donor ligands, which can lead to the formation of adducts or the complete displacement of the isopropoxide groups. The Bi³⁺ ion is a soft Lewis acid that shows a strong affinity for oxygen and nitrogen donor ligands. slu.senih.gov
Notable complexation reactions include:
Formation of Heterobimetallic Alkoxides: this compound can be synthesized in situ and complexed with other metal alkoxides. For example, reacting bismuth(III) chloride with potassium isopropoxide in the presence of other metal isopropoxides like K{Al(O-i-Pr)₄} or K{Zr₂(O-i-Pr)₉} yields complex, soluble heterobimetallic species such as Bi{Al(O-i-Pr)₄}₃. niscpr.res.in In these structures, isopropoxide groups often act as bridging ligands between the different metal centers.
Reactions with Oxygen-Donor Ligands: Strong oxygen-donor ligands, such as phosphine (B1218219) oxides, can form stable complexes with bismuth(III). While direct reactions with the isopropoxide are not widely reported, the high affinity is demonstrated by the reaction of BiCl₃ with diphosphine oxides to form stable, chelated complexes. rsc.org This suggests that similar reactions with this compound would likely lead to the displacement of isopropoxide ligands to form new Bi-O(ligand) bonds.
| Ligand Type | Example Ligand | Resulting Complex Structure |
| Metal Alkoxides | Potassium tetraisopropoxyaluminate (K{Al(O-i-Pr)₄}) | Heterobimetallic alkoxide (e.g., Bi{Al(O-i-Pr)₄}₃) |
| Phosphine Oxides | Bis(diphenylphosphino)methane dioxide | Chelate complex with Bi-O-P bonds |
| Aryloxides | Potassium 2,6-dimethylphenoxide | Bis(aryl)bismuth aryloxide |
Influence of Steric Hindrance on Reactivity and Volatility
The steric bulk of the isopropoxide ligand plays a crucial role in modulating the physical and chemical properties of the molecule. Steric hindrance affects both the intermolecular interactions, which influence volatility, and the accessibility of the bismuth center to reacting species. umich.edu
Volatility: Metal alkoxides often form oligomeric structures (e.g., dimers, trimers) in the solid state and solution, which reduces their volatility. Increasing the steric bulk of the alkoxide ligand can prevent or limit this oligomerization, leading to monomeric or dimeric species with higher vapor pressure. umich.edu For example, bismuth(III) tert-butoxide, [Bi(O-t-Bu)₃], is more volatile than less hindered bismuth alkoxides. ucl.ac.uk This increased volatility is advantageous for applications like Chemical Vapor Deposition (CVD). researchgate.net
Reactivity: Steric hindrance generally decreases reactivity by shielding the bismuth center from nucleophilic attack. researchgate.net This is observed in some catalytic applications where the reactivity of Bi(OR)₃ catalysts decreases as the size of the R group increases from isopropyl to tert-butyl. researchgate.net However, this effect is nuanced. In the ring-opening polymerization of lactides, bulkier bismuth alkoxides (with tert-butyl or CMe₂-i-Pr groups) exhibit higher activity than the isopropoxide derivative. researchgate.net This enhanced activity is attributed to the prevention of catalyst deactivation through aggregation, demonstrating that steric bulk can be strategically employed to favor specific reaction pathways.
| Bismuth Alkoxide | Steric Bulk | Volatility | Effect on Reactivity |
| This compound | Moderate | Moderate; prone to oligomerization | Baseline reactivity |
| Bismuth(III) tert-butoxide | High | Higher than isopropoxide; less oligomerization | Can be lower due to shielding, but higher in some polymerizations by preventing aggregation researchgate.net |
Interactions with Organic Matter, e.g., dimeric Bi³⁺ complex formation with carboxylate bridges
When this compound interacts with natural organic matter, such as humic or fulvic acids, which are rich in carboxylic acid functional groups (-COOH), a ligand exchange reaction occurs. The isopropoxide groups are displaced by the carboxylate groups, forming stable bismuth-carboxylate complexes and releasing isopropanol.
Bi(O-i-Pr)₃ + R-COOH → Bi(O-i-Pr)₂(OOCR) + i-PrOH
Recent studies on the interaction of Bi³⁺ with soil organic matter have revealed the formation of exceptionally stable complexes. slu.sesciprofiles.com Extended X-ray Absorption Fine Structure (EXAFS) data indicate that bismuth(III) binds to organic matter predominantly as a dimeric Bi³⁺ complex. slu.sesciprofiles.com In this unique structure, a single carboxylate group acts as a bridge between two Bi³⁺ ions. This bridging configuration confers significant structural stability to the complex. slu.sesciprofiles.com The strong association of bismuth with natural organic matter, mediated by such robust carboxylate bridging, is a key factor in its environmental geochemistry.
| Reactants | Ligand Exchange | Resulting Bismuth-Organic Matter Complex |
| This compound | Isopropoxide groups are replaced by carboxylate groups | Dimeric Bi³⁺ complex |
| Organic Matter (with -COOH groups) | Isopropanol is released | A single carboxylate group bridges two Bi³⁺ ions |
Applications As Precursors for Advanced Materials Synthesis
Bismuth-Based Superconducting Materials
Bismuth-based cuprate (B13416276) superconductors are a significant class of materials that exhibit superconductivity at relatively high temperatures. wikipedia.org The synthesis of these materials often involves complex processes to achieve the desired crystal structure and superconducting properties.
Cuprate Superconductors
Bismuth(III) isopropoxide can be utilized as a precursor in the fabrication of bismuth-containing cuprate superconductors, such as Bi-Sr-Ca-Cu-O (BSCCO). wikipedia.org The synthesis of these layered perovskite structures requires precise control over stoichiometry and processing conditions. wikipedia.org While specific examples detailing the direct use of this compound for BSCCO are not prevalent in the provided search results, the general application of bismuth precursors in creating these complex oxides is well-established. etasr.com The formation of different superconducting phases within the BSCCO system, such as Bi-2212 and Bi-2223, depends critically on the synthetic route and subsequent heat treatments. etasr.comresearchgate.net
Thin Film and Bulk Material Fabrication
The fabrication of both thin films and bulk forms of bismuth-based superconductors is crucial for their practical application. iidakazumasalaboratory.com Thin-film deposition techniques are employed for creating components in electronic devices, while bulk materials are necessary for applications like superconducting wires and magnets. iidakazumasalaboratory.com Colloidal suspensions of superconducting nanoparticles, which can be derived from precursor compounds, have been successfully used to fabricate well-oriented high-T_c_ superconducting Bi2Sr2CaCu2Oy films via electrophoretic deposition. researchgate.net A post-deposition annealing process is typically required to enhance the electrical connectivity and alignment of the superconductor grains. researchgate.net
Thermoelectric Materials (e.g., Bismuth Telluride)
Bismuth telluride (Bi2Te3) and its alloys are prominent thermoelectric materials used for solid-state cooling and power generation. wikipedia.org These materials are valued for their high figure of merit (zT) at or near room temperature. osti.gov this compound serves as a potential bismuth source in the synthesis of these materials, although other precursors are also commonly used. cambridge.orgunt.edu The synthesis of Bi2Te3 can be achieved through various methods, including powder metallurgy and chemical vapor deposition. wikipedia.orgmdpi.com
| Property | Value |
| Chemical Formula | Bi2Te3 |
| Molar Mass | 800.76 g·mol−1 |
| Appearance | Grey powder or metallic grey crystals |
| Density | 7.74 g/cm3 |
| Melting Point | 580 °C (1,076 °F; 853 K) |
| Crystal Structure | Trigonal |
| Source: wikipedia.org |
Pigment Synthesis (e.g., Bismuth Vanadate)
Bismuth vanadate (B1173111) (BiVO4) is a non-toxic, bright yellow pigment used as an environmentally friendly alternative to pigments containing lead, chromium, or cadmium. niscpr.res.inirb.hr It offers excellent color strength and opacity. niscpr.res.in The synthesis of bismuth vanadate can be performed through various methods, including solid-state reactions and precipitation from aqueous solutions. irb.hrresearchgate.net While bismuth nitrate (B79036) is a commonly mentioned precursor in many synthesis routes, the use of organometallic precursors like this compound is a viable alternative for solution-based methods that offer greater control over particle morphology and properties. niscpr.res.ingoogle.com The final color and pigment properties are highly dependent on the synthesis conditions and the resulting crystal structure, with the monoclinic scheelite phase being the most desired for pigment applications. niscpr.res.inresearchgate.net
Metal Oxide Thin Film and Ceramic Deposition Techniques
This compound is a valuable precursor for the deposition of bismuth-containing metal oxide thin films and ceramics, which have applications in electronics and optics. americanelements.comresearchgate.net
Chemical Vapor Deposition (CVD) and Metalorganic Chemical Vapor Deposition (MOCVD)
Chemical Vapor Deposition (CVD) and its variant, Metalorganic Chemical Vapor Deposition (MOCVD), are powerful techniques for producing high-quality thin films. wikipedia.orgnih.gov MOCVD utilizes volatile organometallic compounds as precursors, which are transported in the vapor phase to a substrate where they decompose to form the desired film. wikipedia.org this compound, due to its volatility, is a suitable precursor for the MOCVD of bismuth oxide (Bi2O3) and other bismuth-containing films. researchgate.netucl.ac.uk This technique allows for excellent control over film thickness, composition, and uniformity, making it ideal for fabricating complex device structures. wikipedia.orgamericanelements.com For instance, MOCVD has been employed to deposit Bi4Ti3O12 thin films using bismuth and titanium precursors. researchgate.net
| Technique | Precursors | Substrate Temperature | Resulting Film |
| MOCVD | Bi(C6H5)3 and Ti(i-OC3H7)4 | 550°C | C-axis-oriented Bi4Ti3O12 |
| ALCVD | Triphenyl bismuth, titanium isopropoxide, and water | 260°C | Bi–Ti–O system thin films |
| Source: researchgate.net |
This compound, with the chemical formula Bi(O-i-Pr)3, is a metal alkoxide compound that has garnered significant interest in the field of materials science. While it shares similarities with other bismuth alkoxides, its specific properties make it a subject of study for the synthesis of advanced materials. This article focuses exclusively on the chemical compound this compound, detailing its role as a precursor in various deposition techniques.
1
This compound and related alkoxides are valuable precursors for creating thin films and nanostructures of bismuth-containing oxides. These materials are integral to various advanced technologies due to their diverse properties, including ferroelectricity, photocatalysis, and ion conductivity.
1 Single-Source Precursors
In single-source chemical vapor deposition (CVD), a precursor like an alkoxide contains all the necessary elements for the desired material. For instance, Bismuth(III) tert-butoxide, [Bi(OtBu)3], has been successfully used as a single-source precursor to deposit various phases of bismuth oxide (Bi₂O₃) films. psu.edusoton.ac.ukucl.ac.ukresearchgate.netucl.ac.ukrsc.org The choice of precursor is critical; for example, [Bi(OtBu)3] is favored over compounds like [Bi(thd)₃] due to its higher vapor pressure and cleaner decomposition to Bi₂O₃. psu.eduucl.ac.uk The deposition conditions, such as temperature and pressure, play a crucial role in determining the crystalline phase of the resulting Bi₂O₃ film. psu.eduucl.ac.uk
| Precursor | Deposition Method | Resulting Material | Key Findings | Reference |
| [Bi(OtBu)₃] | LPCVD | Bi₂O₃ films | Phase-selective deposition is achievable by controlling process parameters. Films show excellent photocatalytic activity. | psu.edusoton.ac.ukucl.ac.ukucl.ac.ukrsc.org |
| [Bi(dbm)₃]₂ | AACVD | β-Bi₂O₃ films | Successful deposition of β-phase bismuth oxide films. | ucl.ac.uk |
2 Multi-Source Reactions
Multi-source reactions involve the use of two or more precursors to create complex, multi-element materials. A notable example is the synthesis of bismuth ferrite (B1171679) (BiFeO₃), a multiferroic material, using a combination of iron and bismuth precursors. ucl.ac.uk One approach involves the use of iron and bismuth 2-methoxyethoxides in chemical solution deposition, which allows for good homogeneity and lower crystallization temperatures. researchgate.net Another method is the dual-source low-pressure chemical vapor deposition (LPCVD) of [Bi(OtBu)₃] and [Fe(OtBu)₃]₂. ucl.ac.uk The synthesis of single-phase BiFeO₃ can be challenging due to the formation of secondary phases like Bi₂Fe₄O₉ and Bi₂₅FeO₃₉. oatext.com
| Bismuth Precursor | Co-precursor | Deposition Method | Resulting Material | Key Findings | Reference |
| Bismuth-2-methoxyethoxide | Iron-2-methoxyethoxide | Chemical Solution Deposition | BiFeO₃ | Use of alkoxides facilitates low crystallization temperatures. | researchgate.net |
| [Bi(OtBu)₃] | [Fe(acac)₃] | LPCVD | BiFeO₃ | Dense, photoactive films were grown. | acs.org |
| [Bi(OtBu)₃] | [Fe(OtBu)₃]₂ | LPCVD | BiFeO₃ | Successful growth without an oxidizing gas. | ucl.ac.uk |
3 Role of Oxidizing Agents in Enhancing Deposition
Oxidizing agents such as ozone (O₃) and water (H₂O) are often crucial in deposition processes like Atomic Layer Deposition (ALD) and some forms of CVD. tkk.fi They facilitate the removal of organic ligands from the precursor molecules, leading to the formation of the desired oxide material. For instance, in the ALD of Bi₂O₃, ozone has been used as the oxidant with Bi(ph)₃ as the precursor. acs.org The reactivity of the precursor with the oxidizing agent is a key factor. For example, BiPh₃ was found to be unreactive with H₂O in a binary ALD process but could be used in ternary processes. acs.orgresearchgate.net The use of a UV-ozone cleaning pretreatment can also enhance the growth of high-quality films by increasing the density of surface hydroxyl groups, which act as initial reaction sites. rsc.org
4 Low-Pressure Chemical Vapor Deposition (LPCVD)
LPCVD is a technique used to deposit thin films from gas-phase precursors at sub-atmospheric pressures. lpcvd.comuniversitywafer.com This method is advantageous for achieving uniform and conformal coatings. Bismuth(III) tert-butoxide has been effectively used as a single-source precursor in LPCVD to deposit crystalline Bi₂O₃ thin films. psu.edusoton.ac.ukucl.ac.ukucl.ac.ukrsc.org The process parameters, including substrate temperature, system pressure, and carrier gas flow rate, can be adjusted to control the phase of the deposited Bi₂O₃. psu.eduucl.ac.uk For example, deposition of Bi₂O₃ films using [Bi(OtBu)₃] was successful at substrate temperatures above 425 °C. psu.eduucl.ac.uk
2 Atomic Layer Deposition (ALD)
ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions. It allows for precise thickness control at the atomic level, which is crucial for many modern electronic and optical devices.
1 Evaluation of Bismuth Alkoxides as ALD Precursors
Several bismuth alkoxides have been synthesized and evaluated as potential precursors for the ALD of Bi₂O₃. rsc.orgresearchgate.net Among the compounds studied, including Bi(OtBu)₃, Bi(OCMe₂iPr)₃, and Bi(OCiPr₃)₃, the precursor Bi(OCMe₂iPr)₃ was identified as being particularly suitable for ALD growth of Bi₂O₃. rsc.orgresearchgate.net The ideal ALD precursor should possess good volatility, thermal stability, and high reactivity towards the co-reactant. rsc.org While some simple bismuth alkoxides like Bi(OR)₃ (where R = Me, Et, iPr) have poor volatility due to their tendency to form oligomers or polymers, bulkier alkoxide ligands can inhibit this, enhancing volatility. rsc.org
| Bismuth Alkoxide Precursor | Key Characteristics for ALD | Reference |
| Bi(OtBu)₃ | Dimeric and polymeric structures in solid state. | rsc.orgresearchgate.net |
| Bi(OCMe₂iPr)₃ | Found to be the most suitable for ALD growth of Bi₂O₃ among those tested. | researchgate.netrsc.orgresearchgate.net |
| Bi(OCiPr₃)₃ | Strictly monomeric structure. | rsc.orgresearchgate.net |
Role of Oxidizing Agents (e.g., O3, H2O) in enhancing deposition
2 Challenges in ALD of Bismuth Oxides and Ternary Bismuth Oxides
The ALD of bismuth-containing oxides presents several challenges. acs.orgresearchgate.net Finding suitable precursors that are both volatile and reactive is a primary hurdle. tkk.fi The growth of binary bismuth oxide can be particularly difficult, though the incorporation of bismuth into ternary oxides like Bi-Ta-O and Bi-Ti-O is often more straightforward. helsinki.fi Many promising precursors are not commercially available, requiring synthesis by the end-user. acs.orgresearchgate.net Furthermore, some precursors exhibit narrow temperature windows for ALD and can have issues with nucleation delays. acs.orgresearchgate.net For instance, precursors like Bi(N(SiMe₃)₂)₃ and Bi(OCMe₂iPr)₃ have been noted to have these limitations. acs.orgresearchgate.net The choice of co-reactant is also critical; for example, the commonly used Bi(thd)₃ precursor has limited reactivity with water. acs.org
Evaluation of Bismuth Alkoxides as ALD Precursors
Sol-Gel Synthesis and Chemical Solution Deposition (CSD)
The sol-gel process and Chemical Solution Deposition (CSD) are widely employed methods for fabricating thin films and powders of advanced ceramics. These techniques offer advantages such as excellent compositional control, low processing temperatures, and the ability to coat large and complex-shaped substrates.
Bismuth titanate (Bi4Ti3O12), a member of the Aurivillius family of layered perovskites, is a well-known ferroelectric material. The sol-gel method is a common route for its synthesis, often utilizing bismuth nitrate and a titanium alkoxide like titanium isopropoxide as precursors. grafiati.comresearchgate.netresearchgate.net In this process, the precursors are dissolved in a suitable solvent, such as isopropanol (B130326) or 2-methoxyethanol (B45455), to form a stable sol. researchgate.netpsu.edu The formation of a Bi-Ti bimetallic alkoxide precursor in the solution has been observed, which is crucial for achieving a homogeneous mixture at the molecular level. taylorfrancis.com
The synthesis process typically involves the following steps:
Dissolution of bismuth nitrate and titanium isopropoxide in a solvent. grafiati.comresearchgate.net Acetic acid is sometimes used as a medium to facilitate the dissolution and mixing. grafiati.com
Hydrolysis and condensation reactions are initiated by the addition of water, leading to the formation of a gel. psu.edu
The gel is then dried and subjected to heat treatment (calcination) at temperatures ranging from 500 to 800°C to crystallize the desired bismuth titanate phase. grafiati.com
A single orthorhombic phase of bismuth titanate can be achieved after calcination at 700°C for 2 hours. grafiati.com The use of 2-methoxyethanol as a solvent has been shown to be advantageous as it can dissolve bismuth nitrate at room temperature. psu.edu An excess of bismuth (around 10%) is often added to the precursor solution to compensate for the potential loss of bismuth due to evaporation during the high-temperature annealing process. psu.edupeerj.com
| Precursors | Solvent(s) | Key Process Steps | Calcination Temperature | Resulting Phase |
| Bismuth nitrate, Titanium isopropoxide | Acetic acid | Mixing, heating at 80°C, gelation at 100°C, milling, calcination. grafiati.com | 500-800°C | Orthorhombic Bi4Ti3O12 |
| Bismuth nitrate, Titanium(IV) butoxide | 2-methoxyethanol, Acetylacetone (B45752) | Dissolution, mixing, spin coating, annealing. psu.edu | 650°C | Orthorhombic Bi4Ti3O12 |
| Bismuth nitrate, Titanium isopropoxide | Isopropanol | Dissolution, annealing of precipitate. researchgate.net | 800°C | Orthorhombic Bi4Ti3O12 |
| Bismuth 2-methoxyethoxide, Titanium 2-methoxyethoxide | 2-methoxyethanol | Formation of Bi-Ti bimetallic alkoxide, hydrolysis, heat treatment. taylorfrancis.com | 625-700°C | Perovskite Bi4Ti3O12 |
This compound and related precursors are also instrumental in the synthesis of more complex mixed metal oxide systems. For instance, in the preparation of lanthanum-doped bismuth sodium titanate (Bi0.5Na0.5TiO3 or BNT), a lead-free piezoelectric material, a sol-gel process is employed. aip.org The synthesis involves dissolving sodium acetate (B1210297), bismuth(III) acetate, and lanthanum acetate in acetic acid and water. A separate solution of titanium(IV) isopropoxide stabilized with acetylacetone in 2-propanol is then added to the first solution. aip.org This process allows for the uniform incorporation of various metal ions into the final material. aip.org
Similarly, aqueous solution-gel methods have been developed for creating thin film composites in systems like Sm-BiFeO3 and Sm-Bi4Ti3O12. csic.es These methods utilize water-soluble metal precursors, including a peroxocitrato-Ti(IV) complex derived from titanium(IV) isopropoxide, offering an environmentally friendlier alternative to solvent-based routes. csic.es
A key advantage of the sol-gel method is the ability to precisely control the stoichiometry of the final material. By carefully measuring the amounts of the metal precursors in the initial solution, the elemental composition of the resulting oxide can be accurately determined. psu.edutkk.fi This is particularly important for complex oxides where the properties are highly dependent on the exact stoichiometry. For example, in the synthesis of bismuth titanate, an excess of bismuth precursor is often added to counteract the loss of volatile bismuth oxide during annealing, ensuring the formation of the desired crystalline phase. psu.edupeerj.com
The crystallization behavior of the sol-gel derived materials is influenced by factors such as the calcination temperature and the composition of the precursor solution. grafiati.comaip.org Thermal analysis techniques like thermogravimetry and differential scanning calorimetry can be used to determine the optimal crystallization temperature. aip.org For instance, in the synthesis of BNT, the perovskite phase crystallizes between 500 and 700°C. aip.org The addition of dopants can also affect the crystallization process and the final crystal structure. aip.org
Mixed Metal Oxide Systems, e.g., SrTiO3-BiMnO3, Bi0.5Na0.5TiO3
Other Solution-Based Methods (e.g., Co-precipitation, Hydrothermal)
Besides sol-gel, other solution-based methods also utilize bismuth and titanium precursors for the synthesis of advanced materials.
The co-precipitation method involves dissolving the metal precursors, such as bismuth nitrate and titanium isopropoxide, in a solvent and then inducing precipitation by changing the pH, often by adding ammonium (B1175870) hydroxide. aip.org The resulting precipitate is then filtered, washed, and calcined to obtain the final oxide powder. This method has been used to synthesize both sillenite (B1174071) Bi12TiO20 and perovskite-like Bi4Ti3O12. aip.org
The oxalate method is another precipitation technique where bismuth nitrate and titanium(IV) isopropoxide are used as starting materials in an oxalic acid medium. researchgate.netjcpr.or.kr The resulting precipitate is calcined at temperatures between 600 and 900°C to yield orthorhombic Bi4Ti3O12 powders. researchgate.netjcpr.or.kr
Hydrothermal synthesis offers a low-temperature route for preparing crystalline materials directly from a solution in a sealed vessel (autoclave). A modified method combining a sol-gel approach with a subsequent hydrothermal treatment has been reported for the synthesis of Bi4Ti3O12. bas.bg In this process, a precursor gel is first prepared using bismuth acetate and titanium isopropoxide, which is then hydrothermally treated at temperatures like 400°C or 600°C. bas.bg
Growth Mechanisms and Microstructural Control in Thin Films
The properties of thin films are intimately linked to their microstructure, including crystal orientation and grain size. The choice of precursors and deposition techniques plays a crucial role in controlling these aspects.
Epitaxial Growth Considerations
Epitaxial growth refers to the deposition of a crystalline overlayer on a crystalline substrate, where the overlayer has a well-defined crystallographic relationship with the substrate. While not explicitly detailed for this compound in the provided context, the principles of controlling film orientation are relevant. For instance, in Atomic Layer Deposition (ALD) of bismuth titanate, the choice of precursors, such as BiPh3 and Ti(O-i-Pr)4, and the annealing conditions can influence the texture of the resulting film. tkk.fi Annealing at high temperatures (e.g., 1000°C) can promote the formation of highly textured Bi4Ti3O12 films. tkk.fi The substrate also plays a critical role in directing the orientation of the deposited film.
Influence of Precursor Decomposition on Film Properties, including reduction of Bi³⁺ to metallic Bi
The thermal decomposition of this compound is a critical stage in the synthesis of bismuth-containing thin films, significantly influencing the final material's properties. The main challenge during the thermal processing of materials derived from bismuth precursors is the reduction of the bismuth(III) ion (Bi³⁺) to metallic bismuth (Bi⁰). mdpi.com This phenomenon can lead to the segregation of metallic bismuth particles and the subsequent formation of undesirable secondary phases upon re-oxidation. mdpi.com
The decomposition pathway of bismuth alkoxide precursors is complex. For instance, studies on related bismuth compounds like bismuth(III) β-diketonates have shown that decomposition can lead to metallic bismuth. ucl.ac.uk The decomposition of the precursor gel derived from bismuth precursors can result in the formation of metallic bismuth, which then causes segregation and the development of secondary phases like pyrochlore (B1171951). mdpi.com This segregation of metallic bismuth is a primary obstacle to achieving phase-pure materials. Any secondary phases formed due to this reduction during the initial pyrolysis or annealing steps tend to remain in the final product, regardless of subsequent thermal processing. mdpi.com
The formation of metallic bismuth is particularly problematic as it can lead to a bismuth deficiency in the intended oxide phase. This stoichiometry imbalance promotes the formation of characteristic iron-rich secondary phases, such as Bi₂Fe₄O₉ (mullite phase), in the synthesis of materials like bismuth ferrite, which is detrimental to the material's multiferroic properties. elsevier.es Research on bismuth nitrate precursors has shown that pyrolysis at lower temperatures (400–450 °C) can promote the growth of liquid metallic bismuth through Ostwald ripening. mdpi.com
Table 1: Research Findings on Bismuth Precursor Decomposition
Control of Phase Purity and Texture
Achieving the desired crystalline phase and texture is paramount for the functionality of advanced materials synthesized from this compound and related precursors. Control over these properties is typically exerted during the thermal annealing stage that follows the initial deposition of the precursor film. Key parameters include the annealing temperature, atmosphere, and the initial pyrolysis temperature. mdpi.comresearchgate.net
The final phase purity is often dictated by the temperature of the pyrolysis step. mdpi.com For example, in the synthesis of Bi₀.₅Na₀.₅TiO₃ (BNT) thin films, pyrolysis at 500 °C or higher was found to be essential for obtaining phase-pure BNT. mdpi.com This higher temperature promotes rapid re-oxidation of any metallic bismuth that may have formed, thereby preventing its segregation and the formation of secondary phases. mdpi.com Similarly, when preparing BiFeO₃ thin films, amorphous as-deposited films required annealing at specific temperatures to achieve phase purity. While a rhombohedral crystalline phase of BiFeO₃ evolves at 500°C, impurity phases are still present. researchgate.net Increasing the annealing temperature to 550°C drastically reduces these impurities, and phase-pure BiFeO₃ is achieved at 600°C. researchgate.net
The annealing process can also be used to control the texture, or preferential crystallographic orientation, of the thin film. In the synthesis of β-Bi₂O₃ films via spray pyrolysis, as-deposited films at 350–450 °C showed no preferential orientation. nih.gov However, annealing amorphous films that were deposited at a lower temperature (300 °C) resulted in a preferential orientation along the (220) plane. nih.gov This demonstrates that annealing can be a powerful tool for controlling the material's growth and final texture. nih.gov In the case of bismuth titanate (Bi₄Ti₃O₁₂), higher annealing temperatures were necessary to achieve crystallinity, with the most textured film being obtained after annealing in a nitrogen atmosphere at 1000 °C. atomiclayerdeposition.com
Table 2: Parameters for Controlling Phase Purity and Texture in Bismuth-Based Thin Films
The choice of precursor and reaction stoichiometry can also directly influence phase purity. In the synthesis of heterobimetallic complexes, reacting a 1:2 mixture of bismuth(III) salicylate (B1505791) with titanium(IV) isopropoxide led to several products. nih.gov However, employing stoichiometric amounts of the reagents produces the complex BiTi₄(sal)₆(µ-OⁱPr)₃(OⁱPr)₄ in a pure form and high yield. nih.gov
Catalytic Applications in Organic Synthesis
Polymerization Reactions
Bismuth compounds, including alkoxides, have demonstrated significant catalytic activity in polymerization reactions, particularly in the ring-opening polymerization of cyclic esters. rsc.orgnih.gov
Ring-Opening Polymerization (ROP) of Cyclic Esters (e.g., Lactide, Caprolactone, Glycolide)
Bismuth(III) alkoxides, including Bismuth(III) isopropoxide, are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide, ε-caprolactone, and glycolide. researchgate.netmdpi.com Homoleptic bismuth alkoxide complexes, Bi(OR)₃, where R can be isopropyl (iPr), tert-butyl (tBu), or other bulky groups, have been studied for their catalytic activity in lactide ROP. researchgate.net
Research has shown that bulkier bismuth alkoxides exhibit high activity in the ROP of lactides. researchgate.net For instance, Bi(OtBu)₃ and Bi(OCMe₂iPr)₃ are more active than the commonly used tin(II) octoate when activated with n-butanol under identical conditions. researchgate.net These catalysts can produce polylactide with a slight heterotactic bias from rac-lactide. researchgate.net Furthermore, Bi(OtBu)₃ is an efficient initiator for the ROP of ε-caprolactone, yielding poly(ε-caprolactone) with high molecular weights. researchgate.net The polymerization process often exhibits living characteristics, allowing for good control over the polymer's molecular weight and structure. researchgate.net
The mechanism is believed to involve the in-situ formation of a bismuth alkoxide (Bi-OR) species, which then acts as the active initiator for the polymerization. rsc.orgnih.gov The use of co-initiators, such as alcohols or diols, can help control the degree of polymerization. rsc.orgnih.gov
Table 1: Performance of Bismuth Alkoxide Catalysts in ROP of Lactides
| Catalyst/Initiator | Monomer | Polymer | Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) | Conditions |
|---|---|---|---|---|---|
| Bi(OtBu)₃ | L-Lactide | PLLA | - | - | Toluene (B28343), 75°C |
| Bi(OCMe₂iPr)₃ | L-Lactide | PLLA | - | - | Toluene, 75°C |
| Bi(OtBu)₃ | ε-Caprolactone | PCL | Up to 120,000 | - | Bulk, 120°C |
| Bismuth subsalicylate / Diol | L-Lactide | HOPLLAOH | Good agreement with theoretical DP | - | - |
Data compiled from various studies on bismuth-catalyzed ROP. nih.govresearchgate.net
Development of Non-Toxic Bismuth Catalysts for Polymerization
A significant driver for the investigation of bismuth catalysts is their low toxicity, presenting a greener alternative to traditional tin-based catalysts, which can leave toxic residues in the final polymer products. nih.govukri.org This is particularly important for polymers intended for biomedical applications, such as poly(lactic acid) (PLA) and its copolymers. ukri.orgnih.gov
Bismuth compounds like bismuth subsalicylate, bismuth acetate (B1210297), and bismuth triflate have been explored as less toxic catalysts for the ROP of cyclic esters. rsc.orgmdpi.comdigitellinc.com These catalysts are often more environmentally benign and can be used to synthesize sustainable polymers from renewable feedstocks. ukri.orgdigitellinc.com For example, bismuth acetate has shown promise as a catalyst for ring-opening transesterification in the synthesis of triblock copolymers from renewable resources. digitellinc.com The development of these non-toxic catalytic systems is crucial for producing biocompatible and biodegradable polymers for medical, packaging, and fiber technology applications. ukri.org
General Organic Transformations
The catalytic utility of Bismuth(III) compounds extends beyond polymerization to a range of other organic transformations, where they primarily act as Lewis acids. nih.govacs.org
Hydration and Oxidation Processes
Bismuth(III) compounds can catalyze hydration and oxidation reactions. In aqueous solutions, the Bi(III) ion is hydrated, but it readily hydrolyzes. nih.gov Bismuth-containing semiconductors like BiVO₄ and Bi₂O₃ have been investigated for their photocatalytic activity in water oxidation and the degradation of organic pollutants. mdpi.comacs.org While not a direct catalytic application of this compound in a homogeneous system, the underlying principle of bismuth's involvement in oxidation processes is relevant. For instance, Bi₂O₃ has been shown to be effective in the photocatalytic oxidation of various substances. mdpi.com
Lewis Acid Catalysis by Bismuth(III) Complexes
The Lewis acidic nature of Bismuth(III) salts is a key feature of their catalytic activity in numerous organic reactions. nih.gov Bismuth(III) compounds are generally considered soft Lewis acids. acs.org This property allows them to activate substrates for various transformations. Bismuth(III) triflate (Bi(OTf)₃), for example, is a powerful Lewis acid catalyst that can be used in a variety of reactions, even in the presence of water when stabilized by a basic ligand. organic-chemistry.org The use of bismuth-based Lewis acids is advantageous due to their relative non-toxicity and stability. nih.gov
Specific Reaction Types, including epoxide opening, Diels-Alder, and Friedel-Crafts reactions
Bismuth(III) compounds have been successfully employed as catalysts in several specific organic reactions:
Epoxide Opening: Bismuth(III) salts, such as BiCl₃ and Bi(OTf)₃, are effective catalysts for the ring-opening of epoxides with various nucleophiles, including amines. researchgate.netmdpi.com These reactions often proceed with high regioselectivity. researchgate.net The Lewis acidic bismuth catalyst activates the epoxide, facilitating nucleophilic attack. This methodology has been applied to complex molecules like steroids. mdpi.com
Diels-Alder Reaction: Bismuth(III) chloride and bismuth(III) triflate have been shown to catalyze the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. researchgate.netsigmaaldrich.com In some cases, bismuth catalysts offer advantages over other Lewis acids by providing better yields and selectivities without promoting polymerization of the diene. researchgate.net
Friedel-Crafts Reaction: Bismuth(III) triflate has been identified as a novel and effective catalyst for Friedel-Crafts acylation and cyclization reactions. researchgate.netnih.gov It can promote the acylation of both activated and deactivated aromatic compounds. researchgate.net For instance, Bi(OTf)₃ was found to catalyze a key Friedel-Crafts cyclization step in the synthesis of the natural product (-)-platensimycin. nih.gov
Table 2: Bismuth(III) Catalyzed Organic Transformations
| Reaction Type | Catalyst | Substrates | Products | Key Features |
|---|---|---|---|---|
| Epoxide Opening | BiCl₃, Bi(OTf)₃ | Epoxides, Amines | β-Amino alcohols | High regioselectivity |
| Diels-Alder | BiCl₃, Bi(OTf)₃ | Dienes, Dienophiles | Cyclohexene derivatives | Good yields and selectivity, no polymerization |
| Friedel-Crafts Acylation | Bi(OTf)₃ | Benzenes, Acylating agents | Aryl ketones | Catalytic, high yields |
| Friedel-Crafts Cyclization | Bi(OTf)₃ | Lactol | Polycyclic core | Effective for complex molecule synthesis |
Data compiled from various studies on bismuth-catalyzed organic reactions. researchgate.netmdpi.comnih.gov
Theoretical and Computational Investigations
Electronic Structure Calculations
The electronic structure dictates the optical, electrical, and chemical properties of a material. For bismuth compounds, these calculations are particularly complex due to the significant influence of the 6s and 6p electrons and strong relativistic effects. researchgate.net
While direct DFT studies on the molecular structure of Bismuth(III) isopropoxide are not extensively documented in the literature, DFT is widely applied to materials synthesized from it. Bismuth titanate, a material often prepared using bismuth alkoxide precursors like this compound, has been the subject of numerous theoretical investigations. proquest.comaip.orgacademie-sciences.fr
DFT calculations are used to model the crystal structure, electronic band structure, and density of states (DOS) of these complex oxides. ucl.ac.uk For instance, studies on non-stoichiometric pyrochlore (B1171951) bismuth titanate have employed DFT to determine properties like the band gap, optical absorption coefficient, and effective charge-carrier masses, showing good agreement between calculated and measured values. rsc.org In the synthesis of bismuth titanate materials, this compound serves as a key precursor, reacting with titanium isopropoxide to form the desired oxide phase upon heat treatment. aip.org Theoretical studies on the final material, such as bismuth sodium titanate, use DFT to understand changes in polarization and crystal structure induced by electric fields. ucl.ac.uk
| Material | Precursors Mentioned | Computational Method | Key Findings from DFT | Reference |
|---|---|---|---|---|
| Bismuth Titanate (Bi1.75Ti2O6.62) | Not specified, but relevant to alkoxide routes | DFT/DFPT (PBE & HSE06 functionals) | Calculated electronic structure, optical absorption, dielectric constant, and effective charge-carrier masses. Good agreement with experimental data. | rsc.org |
| Bismuth Titanate (Bi1.5ZnTa1.5O7) | Alkoxide precursors | DFT | Investigated electronic band structure, comparing random and ordered solid solutions. Calculated band gap of 3.12 eV showed excellent match with experimental value (3.02 eV) for an ordered structure. | proquest.com |
| Bismuth Sodium Titanate (BNT) | Not specified, but relevant to alkoxide routes | DFT | Modeled variations of polarization due to changes in octahedral rotation angle induced by an electric field. | ucl.ac.uk |
| Perovskite-like Bi4Ti3O12 | Bismuth(III) nitrate (B79036), Titanium isopropoxide | First-principle calculations | Determined electronic, dielectric, and optical properties, providing insights into the material's fundamental characteristics. | aip.org |
Spin-orbit coupling (SOC) is a relativistic interaction that is exceptionally strong in heavy elements like bismuth and is crucial for accurately describing their electronic properties. tuwien.atresearchgate.net Theoretical studies consistently show that neglecting SOC in calculations for bismuth compounds leads to incorrect predictions of their electronic band structure and properties. researchgate.netacs.org
The primary effects of SOC in bismuth-containing materials include:
Band Gap Reduction: SOC generally decreases the band gap of bismuth-based semiconductors. researchgate.net For example, in bismuth oxyhalides (BiOX), the inclusion of SOC in DFT calculations is essential to match experimentally observed optical properties. acs.org
Band Splitting: It lifts the degeneracy of electronic bands, splitting them into distinct sub-bands. This splitting is particularly evident in the valence and conduction bands, which are often dominated by Bi 6p states. acs.orgpwr.wroc.pl
Topological Phenomena: Strong SOC is a prerequisite for the emergence of exotic quantum states, such as topological insulators and Dirac fermion states, which have been predicted and observed in bismuth thin films and certain bismuth compounds. arxiv.orgarxiv.orgtheses.fr Theoretical models suggest that SOC can suppress Fermi nesting and enhance electron-phonon coupling, which is relevant for superconductivity in some bismuth alloys. arxiv.org
Studies on Bi(110) thin films have confirmed through both theoretical predictions and experimental verification that strong SOC, combined with quantum size effects, leads to the formation of Dirac states. arxiv.org These findings underscore the indispensable role of SOC in determining the fundamental electronic character of bismuth materials. arxiv.org
Density Functional Theory (DFT) Studies, e.g., for bismuth titanate
Molecular Modeling of Bismuth(III) Complexes
Molecular modeling, often using DFT, provides detailed insights into the three-dimensional structure, bonding, and stability of bismuth(III) complexes. While this compound itself is a simple homoleptic alkoxide, computational studies have explored a wide range of more complex Bi(III) coordination compounds.
These studies aim to understand the coordination environment of the Bi(III) ion, which is influenced by its [Xe] 4f¹⁴5d¹⁰6s² electron configuration. researchgate.netmdpi.com The stereochemically active 6s² lone pair can lead to distorted coordination geometries.
Reaction Mechanism Modeling for Catalytic Processes
Computational modeling has been instrumental in elucidating the mechanisms of catalytic reactions involving bismuth compounds. These studies often use DFT to map the entire catalytic cycle, calculating the energies of intermediates and transition states to identify the rate-determining step. rsc.orgnih.gov
Bismuth catalysis can proceed through various redox cycles, such as Bi(III)/Bi(V) or Bi(I)/Bi(III), which contrasts with its traditional use as a simple Lewis acid. rsc.orgacs.org
Key examples of modeled catalytic processes include:
Fluorination of Arylboronic Esters: DFT calculations revealed a three-stage mechanism for this Bi(III)/Bi(V) redox-catalyzed reaction. rsc.orgnih.gov The cycle involves (i) transmetalation to form a Bi(III)-aryl intermediate, (ii) oxidative addition of a fluorinating agent to create a Bi(V) species, and (iii) reductive elimination to yield the product and regenerate the Bi(III) catalyst. rsc.orgnih.govacs.org The transmetalation step was identified as rate-determining. rsc.org
Synthesis of Arylsulfonyl Fluorides: A combined DFT and SCS-MP2 study investigated a Bi(III) redox-neutral catalytic cycle. acs.org The mechanism was found to proceed through transmetalation, SO₂ insertion into a Bi-Ph bond, and subsequent fluorination. acs.org
C-N Cross-Coupling: Mechanistic investigations, including the study of radical oxidative addition to Bi(I) species, have led to the development of bismuth-catalyzed cross-coupling reactions. mpg.de
These computational models not only explain experimental observations but also enable the rational design of new, more efficient catalysts by modifying ligands to lower the energy barrier of the rate-determining step. rsc.orgnih.gov
| Reaction Type | Proposed Redox Cycle | Key Mechanistic Steps Modeled | Rate-Determining Step (Predicted) | Reference |
|---|---|---|---|---|
| Fluorination of Arylboronic Esters | Bi(III)/Bi(V) | Transmetalation, Oxidative Addition, Reductive Elimination | Transmetalation | rsc.orgnih.govacs.org |
| Synthesis of Arylsulfonyl Fluorides | Bi(III) Redox-Neutral | Transmetalation, SO2 Insertion, Fluorination | Transmetalation or Fluorination (substituent dependent) | acs.org |
| Dehydrocoupling of Silanes with TEMPO | Radical Mechanism | Formation of short-lived bismuthane intermediates | Not explicitly stated, complex pathways involved | nih.gov |
| C(sp3)–N Cross-Coupling | Bi(I)/Bi(III) | Single-Electron Transfer (SET), Oxidative Addition, Radical Recombination | Not explicitly stated | mpg.de |
Computational Predictions of Material Properties
The field of materials science increasingly relies on high-throughput computational screening to accelerate the discovery of new materials with specific functionalities. numberanalytics.comresearchgate.net Using tools like DFT, researchers can predict the structural, electronic, and thermodynamic properties of hypothetical compounds before attempting their synthesis. researchgate.netaps.org
For bismuth-containing systems, this approach is valuable for identifying promising candidates for applications in photocatalysis, electronics, and energy storage. nih.govfrontiersin.org For example, DFT-based computations have been used to explore various compounds of bismuth with carbon (BixCy), predicting their lattice structures and electronic properties. nih.gov Such studies predicted that most Bi-C compounds would be metallic, while Bi₂C₃ could be a semiconductor. nih.gov
In the context of photocatalysis, theoretical studies can predict the band-gap energies and band-edge positions of materials like bismuth oxyhalides, which is crucial for determining their ability to drive specific chemical reactions under light irradiation. frontiersin.org This predictive power allows for the targeted design of materials derived from precursors like this compound, optimizing them for advanced applications.
Emerging Research Directions and Future Outlook
Development of Novel Bismuth(III) Isopropoxide Derivatives
The synthesis of simple bismuth alkoxides like this compound has historically been challenged by their limited solubility and tendency to decompose. niscpr.res.in To overcome these limitations and to tailor properties for specific applications, a significant research thrust is the development of more complex and stable derivatives.
A primary strategy involves the creation of heterobimetallic isopropoxides. These compounds incorporate a second metal center, leading to novel structural and electronic properties. Soluble heterobimetallic isopropoxides have been successfully synthesized through the reaction of bismuth trichloride (B1173362) with potassium salts of metallo-alkoxides in benzene (B151609). niscpr.res.inresearchgate.net For instance, reacting BiCl₃ with compounds like K{Al(OPrⁱ)₄}, K{Zr₂(OPrⁱ)₉}, or K{Nb(OPrⁱ)₆} yields stable, monomeric bimetallic products. niscpr.res.inresearchgate.net A notable mixed derivative, Bi{Al(OPrⁱ)₄}₂(OPrⁱ), has also been synthesized, showcasing the potential for intricate molecular design. niscpr.res.inresearchgate.net
Another avenue of exploration is the synthesis of homodinuclear derivatives, which contain two bismuth centers. Research has demonstrated the creation of compounds with the general formula [(RO)₂P(S)S]₂Bi(μ-OPrⁱ)₂Bi(OPrⁱ)₂. niscpr.res.in These are synthesized by reacting sodium tetraisopropoxobismuthate(III), prepared in situ, with chlorobis(dialkyldithiophosphato)bismuth(III) compounds. niscpr.res.in These derivatives are typically non-volatile, moisture-sensitive viscous liquids that are soluble in common organic solvents, expanding their utility in solution-based processing. niscpr.res.in
The development of these derivatives represents a move towards precisely engineered molecular precursors for advanced materials.
| Derivative Type | Example Compound | Synthesis Precursors | Key Feature |
| Heterobimetallic Isopropoxide | Bi{Al(OPrⁱ)₄}₃ | BiCl₃ and K{Al(OPrⁱ)₄} | Enhanced solubility and stability. niscpr.res.inresearchgate.net |
| Heterobimetallic Isopropoxide | Bi{Zr₂(OPrⁱ)₉} | BiCl₃ and K{Zr₂(OPrⁱ)₉} | Soluble, stable bimetallic complex. niscpr.res.inresearchgate.net |
| Mixed Heterobimetallic Isopropoxide | Bi{Al(OPrⁱ)₄}₂(OPrⁱ) | BiCl₃, K{Al(OPrⁱ)₄}, and KOPrⁱ | Interesting soluble mixed derivative. niscpr.res.inresearchgate.net |
| Homodinuclear Isopropoxide | [(EtO)₂P(S)S]₂Bi(μ-OPrⁱ)₂Bi(OPrⁱ)₂ | Na[Bi(OPrⁱ)₄] and [(EtO)₂P(S)S]₂BiCl | Contains two bismuth centers bridged by isopropoxide groups. niscpr.res.in |
Exploration of New Application Areas in Materials Science
This compound serves as a critical precursor for a variety of advanced materials, particularly bismuth-containing oxides, through methods like sol-gel processing and metal-organic chemical vapor deposition (MOCVD). niscpr.res.in
A key application is in the synthesis of bismuth titanate (Bi₄Ti₃O₁₂) and related phases . acs.orgelsevier.es These materials are of great interest for their ferroelectric, piezoelectric, and dielectric properties, making them suitable for high-temperature piezoelectric devices, non-volatile memory, and optical displays. elsevier.es this compound, in conjunction with a titanium precursor like titanium isopropoxide, allows for the low-temperature, solution-based synthesis of these complex oxides with excellent stoichiometric control. elsevier.esacs.org
The field of photocatalysis and environmental remediation is another rapidly expanding area. Bismuth oxide (Bi₂O₃) is a non-toxic semiconductor that can absorb visible light, making it effective for the degradation of organic pollutants and for water splitting. mdpi.comresearchgate.net this compound is an ideal precursor in sol-gel routes to produce Bi₂O₃ nanoparticles and composites. mdpi.com For example, Bi₂O₃ supported on materials like kaolin (B608303) clay has shown enhanced photocatalytic activity for degrading tetracycline (B611298) under visible light. mdpi.com
Furthermore, bismuth-based materials are being explored for sustainable energy applications . As a less toxic alternative to lead, bismuth is a component in emerging perovskite-derived materials for solar cells, such as iodobismuthates. numberanalytics.comdiva-portal.org Bismuth ferrite (B1171679) (BiFeO₃), which can be synthesized using precursors like this compound, is a promising single-phase multiferroic material for photovoltaic applications due to its narrow bandgap and stable ferroelectric properties. researchgate.net
Finally, the low toxicity of bismuth compounds opens doors to biomedical applications . Bismuth oxide nanoparticles, which can be derived from isopropoxide precursors, have demonstrated potential for selective therapy of melanoma cells by inducing apoptosis. bdmaee.netnih.gov
| Application Area | Material Synthesized | Precursor Role of Bi(OPrⁱ)₃ | Potential Use |
| Electronics | Bismuth Titanate (Bi₄Ti₃O₁₂) | Source of bismuth in sol-gel synthesis. elsevier.esacs.org | Piezoelectric devices, memory storage. elsevier.es |
| Environmental Remediation | Bismuth Oxide (Bi₂O₃) Nanoparticles | Precursor for photocatalytic materials. mdpi.com | Degradation of organic pollutants. numberanalytics.comacs.org |
| Sustainable Energy | Bismuth Ferrite (BiFeO₃), Bismuth Titanates | Precursor for photovoltaic and photocatalytic materials. acs.orgresearchgate.net | Solar cells, hydrogen production. acs.orgnumberanalytics.com |
| Biomedical Science | Bismuth Oxide (Bi₂O₃) Nanoparticles | Precursor for biocompatible nanoparticles. nih.gov | Selective cancer therapy. nih.gov |
Advanced Mechanistic Understanding through In Situ Characterization
A deeper understanding of the chemical transformations that this compound and its derivatives undergo is crucial for optimizing synthesis and application processes. While direct in-situ studies on this compound itself are nascent, advanced characterization techniques are increasingly being applied to related bismuth systems, paving the way for future insights.
In situ Raman spectroscopy has proven valuable for studying bismuth-based catalysts. For example, it has been used to investigate bismuth molybdate (B1676688) catalysts during oxidation reactions, helping to identify the role of different lattice oxygen species in the catalytic cycle. lehigh.edu This methodology is directly applicable to studying the formation of bismuth oxide materials from isopropoxide precursors, providing real-time information on phase transformations and intermediate species.
The broader field of bismuth catalysis is also seeing significant progress in mechanistic elucidation. Research into the Bi(III)/Bi(V) redox cycle, which is key to many catalytic transformations, combines experimental studies with theoretical and computational analysis to map reaction pathways. acs.orgacs.org These studies identify crucial intermediates and transition states, such as the highly electrophilic Bi(V) species involved in C-O bond formation. acs.org Similarly, the emerging area of bismuth radical chemistry utilizes computational analysis alongside experimental data to develop mechanistic proposals for the activation of strong chemical bonds. researchgate.netnih.gov
These advanced analytical and computational approaches are building a comprehensive toolkit that can be applied to unravel the complex reaction mechanisms of this compound, from its initial hydrolysis and condensation in a sol-gel process to its role in complex catalytic cycles.
Sustainable Synthesis and Application Methodologies
The principles of green chemistry are central to the expanding research landscape of bismuth compounds, including this compound. nih.gov Bismuth is considered an environmentally benign "green" element due to its remarkable non-toxicity and its status as a byproduct of lead and copper smelting, which makes its compounds relatively inexpensive. iwu.edu
Research is actively focused on developing more sustainable synthesis routes for bismuth-based materials. Microwave-assisted methods are gaining traction as they are simple, rapid, and effective for generating nanoparticles, significantly reducing the long reaction times associated with conventional heating. mdpi.comnih.gov Solution combustion synthesis (SCS) is another energy-efficient technique for producing nanoscale ceramic powders, such as bismuth titanate, from precursors that include titanium isopropoxide. acs.org These methods represent a shift away from energy-intensive solid-state reactions. mdpi.com
The use of this compound and other bismuth compounds as catalysts is itself a sustainable practice. They can replace toxic and precious metal catalysts in a wide range of organic transformations, from the synthesis of heterocyclic compounds to various coupling reactions. researchgate.netbenthamscience.com Their tolerance to air and moisture further enhances their appeal in practical, large-scale applications. researchgate.net
Looking forward, the unique properties of bismuth at the nanoscale are being explored for the development of "green electronics." sciencedaily.com Researchers have discovered that ultra-thin bismuth exhibits a mysterious and highly stable electrical effect over a vast temperature range, which could be harnessed to create more efficient and environmentally friendly electronic components. sciencedaily.comyoutube.com As a non-toxic and biocompatible material, bismuth is well-positioned to become a cornerstone of future sustainable technologies. sciencedaily.com
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing Bismuth(III) isopropoxide?
- Methodology : this compound is typically synthesized via alkoxylation of bismuth salts (e.g., BiCl₃) with isopropanol under anhydrous conditions. Key steps include:
- Reagent drying : Isopropanol must be dried over molecular sieves to avoid hydrolysis .
- Inert atmosphere : Reactions should be conducted under argon/nitrogen to prevent oxidation or moisture interference .
- Characterization : Use NMR (¹H, ¹³C) to confirm ligand coordination, FT-IR for Bi–O bond identification (~500–600 cm⁻¹), and elemental analysis for stoichiometric validation. X-ray crystallography is preferred for structural elucidation but requires high-purity crystals .
Q. How does this compound react with water, and what precautions are necessary during handling?
- Reactivity : It hydrolyzes rapidly in water to form Bi(OH)₃ and isopropanol, releasing heat. This reaction limits its use in aqueous systems .
- Safety protocols : Store under inert gas (argon), use gloveboxes for transfers, and avoid exposure to humid air. Quench residues with dry ethanol before disposal .
Q. What spectroscopic techniques are most reliable for analyzing this compound’s purity?
- Recommended methods :
- FT-IR : Detects residual isopropanol or hydrolysis products (broad O–H stretch at ~3200–3600 cm⁻¹) .
- NMR : Absence of extraneous peaks in ¹H/¹³C spectra confirms ligand integrity .
- TGA : Measures thermal stability; decomposition above 200°C indicates purity .
Advanced Research Questions
Q. How can this compound be utilized as a precursor for bismuth oxide nanomaterials?
- Methodology : Sol-gel processing or chemical vapor deposition (CVD) allows controlled oxide formation. For sol-gel:
- Hydrolyze this compound in a controlled manner (e.g., using acetic acid as a chelating agent) to form Bi₂O₃ nanoparticles .
- Adjust hydrolysis rate via solvent polarity (e.g., toluene vs. THF) to tailor particle size (10–50 nm) .
Q. What role does this compound play in catalytic C–C bond formation, and how does its efficiency compare to other Bi(III) complexes?
- Applications : It catalyzes Mukaiyama aldol and Mannich reactions via Lewis acid activation.
- Efficiency factors :
- Coordination geometry : The isopropoxide ligands enhance solubility in nonpolar solvents, improving substrate access compared to BiCl₃ .
- Turnover frequency (TOF) : Reported TOFs range from 5–50 h⁻¹, depending on substrate steric hindrance.
Q. How can researchers resolve contradictions in reported catalytic yields for this compound-mediated reactions?
- Critical analysis steps :
- Parameter standardization : Compare substrate ratios, solvent purity, and reaction temperature across studies. For example, yields drop by 15–20% if moisture exceeds 50 ppm .
- Byproduct identification : Use GC-MS or HPLC to detect side products (e.g., esterification of isopropanol with acidic substrates) .
- Control experiments : Test catalytic activity of residual Bi(OH)₃ to rule out heterogeneous pathways .
Guidance for Reproducibility
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
